![molecular formula C10H12N6 B7049261 1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7049261.png)
1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features both imidazole and triazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via the cyclization of hydrazine derivatives with nitriles.
Coupling of Imidazole and Triazole Rings: The final step involves coupling the imidazole and triazole rings through a suitable linker, such as a methylene group, under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
1-[(1-Propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile can be compared with other similar compounds, such as:
1-[(1-Methylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile: This compound has a similar structure but with a methyl group instead of a propan-2-yl group, which may affect its reactivity and biological activity.
1-[(1-Ethylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile: The ethyl group in this compound can lead to different steric and electronic effects compared to the propan-2-yl group.
Properties
IUPAC Name |
1-[(1-propan-2-ylimidazol-2-yl)methyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-8(2)16-4-3-12-10(16)6-15-7-13-9(5-11)14-15/h3-4,7-8H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICDMOJFVRTBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-[2-(1-aminoethyl)piperidin-1-yl]-2-oxoethyl]-N-methylacetamide](/img/structure/B7049181.png)
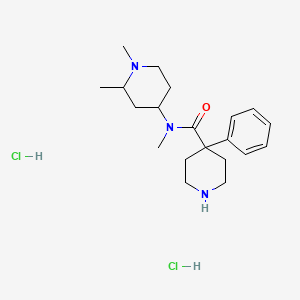
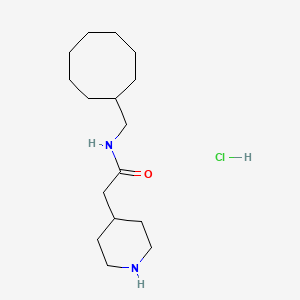
![4-[(4-Phenylpiperazin-1-yl)methyl]azepan-4-ol](/img/structure/B7049197.png)
![Cyclobuten-1-yl-(7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptan-3-yl)methanone](/img/structure/B7049202.png)
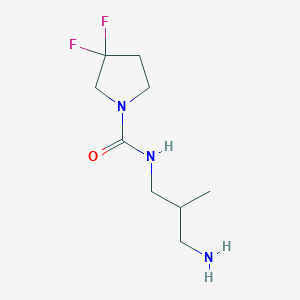
![N-(3-bicyclo[3.1.0]hexanyl)-3-fluoroazetidine-1-carboxamide](/img/structure/B7049217.png)
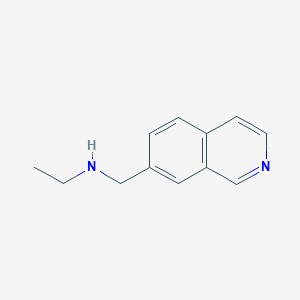
![N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]-2-nitrobenzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B7049233.png)
![N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7049238.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7049246.png)
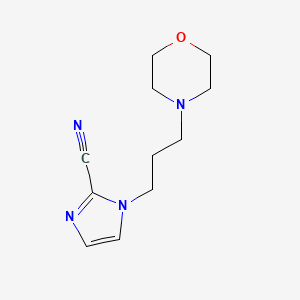
![2-Methyl-2-[[methyl-[(1-methyltriazol-4-yl)methyl]amino]methyl]propane-1,3-diol](/img/structure/B7049267.png)
![(2R)-3-methyl-2-[(3-methylimidazole-4-carbonyl)amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B7049269.png)
